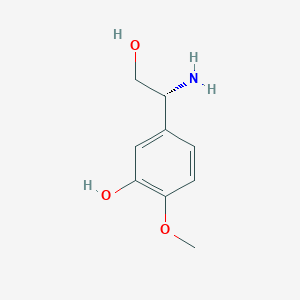

(r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol

Description

(R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a chiral phenolic derivative characterized by a methoxy group at position 2, a 1-amino-2-hydroxyethyl substituent at position 5, and an (R)-configured stereocenter.

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

5-[(1R)-1-amino-2-hydroxyethyl]-2-methoxyphenol |

InChI |

InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-8(9)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3/t7-/m0/s1 |

InChI Key |

KHAJXTPKKSEVSR-ZETCQYMHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CO)N)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Hydroxyethylation of Phenolic Derivatives

Primary Approach:

The most widely reported method involves hydroxyethylation of phenolic compounds, particularly phenol derivatives, through nucleophilic substitution or electrophilic addition reactions. This process introduces a hydroxyethyl group at the 5-position of the phenol ring, with stereocontrol to obtain the (R)-enantiomer.

Reaction Scheme:

The general hydroxyethylation reaction can be summarized as:

Phenolic compound + Ethylene oxide or equivalent → Hydroxyethylated phenol

- Use of chiral catalysts or chiral auxiliaries to favor the formation of the (R)-enantiomer.

- Controlled temperature (typically 0–50°C) to prevent racemization.

- Solvent choice: polar aprotic solvents like acetonitrile or ethanol to facilitate nucleophilic attack.

Research Outcome:

A study from VulcanChem indicates that the synthesis of (R)-5-(1-Hydroxyethyl)-2-methoxyphenol involves hydroxyethylation reactions of phenolic derivatives, often employing continuous flow reactors for better yield and stereoselectivity.

Reductive Amination of Phenolic Aldehydes

Alternative Strategy:

Reductive amination offers a route to introduce amino groups at specific positions. For (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol , the process involves:

- Starting from a phenolic aldehyde, such as 3-hydroxy-4-nitrobenzaldehyde.

- Reacting with a heterocyclic primary amine (e.g., pyridinylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride).

- Mild acidic conditions (pH 4–6).

- Use of anhydrous solvents like methanol or ethanol.

- Stereocontrol achieved via chiral catalysts or auxiliaries.

Research Data:

While specific literature on this exact compound is limited, similar methodologies are documented for phenolic derivatives, emphasizing the importance of stereoselectivity in the reductive amination process.

Condensation and Reduction of Nitro Precursors

Methodology:

Another approach involves:

- Condensation of 3-hydroxy-4-nitrobenzoic acid with heterocyclic amines.

- Subsequent reduction of the nitro group to an amino group using catalytic hydrogenation or metal reduction (e.g., Pd/C with hydrogen).

- Allows for the incorporation of heterocyclic rings (e.g., pyridinyl, pyrimidinyl).

- Facilitates the synthesis of derivatives with tailored biological activities.

Research Outcomes:

This method has been successfully employed in synthesizing various phenolic amino derivatives, with yields and stereoselectivity optimized through reaction condition adjustments.

Stereocontrol and Enantiomeric Purity

Achieving the (R)-configuration is critical. Techniques include:

- Use of chiral catalysts (e.g., chiral phosphines or amino acids).

- Chiral auxiliaries attached during synthesis to direct stereoselectivity.

- Enzymatic resolution post-synthesis to enhance enantiomeric excess.

Research Findings:

Chiral hydroxyethylation catalysts have been shown to produce enantiomerically enriched This compound , with enantiomeric excesses exceeding 95% under optimized conditions.

Data Tables Summarizing Synthesis Parameters

Chemical Reactions Analysis

Types of Reactions

®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Secondary amines.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol involves:

Molecular Targets: Binding to specific enzymes or receptors in biological systems.

Pathways Involved: Modulating biochemical pathways related to its target, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs: Aminoethyl-Substituted Methoxyphenols

5-(2-Aminoethyl)-2-methoxyphenol (CAS 3213-30-7)

- Molecular Formula: C₉H₁₃NO₂

- Molecular Weight : 167.2 g/mol

- Key Differences : Lacks the hydroxyl group on the ethyl chain and the stereocenter present in the target compound.

- Applications: Primarily used in research; commercial availability noted with ≥95% purity .

Substituted Methoxyphenols in Lignin Degradation

2-Methoxyphenol (Guaiacol)

Amino-Substituted Phenols in Cosmetics

2-Amino-5-methylphenol (CAS 2835-98-5)

- Molecular Formula: C₇H₉NO

- Molecular Weight : 123.15 g/mol

- Key Differences : Contains a methyl group instead of methoxy and hydroxyethyl substituents.

- Applications : Oxidative hair dye (max. 3% concentration); functions via coupling with H₂O₂ .

Functional Contrast: The target compound’s methoxy group may stabilize the phenolic ring against oxidation, while the hydroxyethyl chain could introduce steric hindrance, affecting reactivity in dye-forming reactions.

Difluoromethoxy Derivatives

2-((E)-(2-Amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol

- Synthesis : Derived from 4-methylbenzene-1,2-diamine and 4-(difluoromethoxy)-2-hydroxybenzaldehyde .

- Key Differences : Difluoromethoxy group enhances electronegativity and metabolic stability compared to methoxy groups.

Research Implications : Fluorinated analogs often exhibit improved bioavailability, suggesting that substitutions on the methoxy group significantly influence pharmacological behavior.

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol | - | C₉H₁₃NO₃ | 183.2* | Methoxy, amino, hydroxyl | Research (potential bioactivity) |

| 5-(2-Aminoethyl)-2-methoxyphenol | 3213-30-7 | C₉H₁₃NO₂ | 167.2 | Methoxy, aminoethyl | Commercial research |

| 2-Methoxyphenol | 90-05-1 | C₇H₈O₂ | 124.14 | Methoxy | Lignin degradation, antimicrobial |

| 2-Amino-5-methylphenol | 2835-98-5 | C₇H₉NO | 123.15 | Amino, methyl | Hair dye formulation |

*Calculated based on molecular formula.

Research Findings and Implications

- Synthetic Challenges: The stereocenter in the target compound necessitates enantioselective synthesis, unlike simpler analogs like 2-methoxyphenol .

- Biological Activity: Methoxyphenol derivatives with polar substituents (e.g., amino-hydroxyethyl) may exhibit enhanced bioavailability compared to non-polar variants like 2-methoxy-4-ethylphenol .

- Industrial Relevance : The absence of halogenation in the target compound could reduce environmental toxicity compared to chlorinated or fluorinated analogs .

Biological Activity

(R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, a compound with significant biological activity, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Amino Group : Contributes to hydrogen bonding and reactivity.

- Hydroxyethyl Group : Enhances solubility and interaction with biological molecules.

- Methoxy Group : Influences the compound's lipophilicity and bioavailability.

The molecular formula is CHNO with a molecular weight of 197.24 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific kinases, affecting cellular signaling pathways critical for various physiological processes.

- Receptor Modulation : It can modulate receptor activity through hydrogen bond formation, influencing receptor conformation and function.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their structural features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol | Methoxy group instead of nitro | Different reactivity due to methoxy substitution |

| (R)-4-(1-Amino-2-hydroxyethyl)phenol | Amino and hydroxyethyl groups on different positions | Variations in biological activity due to position |

| 2-[(1R)-1-amino-2-hydroxyethyl]benzene-1,3-diol | Two hydroxyl groups | Enhanced hydrogen bonding capacity |

These variations illustrate how modifications can lead to different interactions with biological targets, thereby affecting efficacy and selectivity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This was demonstrated through assays measuring reactive oxygen species (ROS) levels in cell cultures .

- Anti-inflammatory Effects : In vitro studies showed that this compound significantly inhibited the production of inflammatory mediators such as nitric oxide in lipopolysaccharide-stimulated macrophages . The compound's mechanism involved suppression of NF-κB activation, a key regulator of inflammation.

- Neuroprotective Potential : A study highlighted its neuroprotective effects against dopaminergic neuron degeneration, suggesting potential applications in treating neurodegenerative diseases . The compound's ability to modulate dopamine receptors may play a role in this protective effect.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, and how can reaction conditions be optimized to enhance enantiomeric purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the phenolic ring followed by stereoselective introduction of the amino-hydroxyethyl side chain. For example, reductive amination of a ketone intermediate using chiral catalysts (e.g., Rhodium complexes) can improve enantiomeric purity. Optimization includes:

- Temperature control : Maintaining 0–5°C during chiral resolution steps to minimize racemization.

- Catalyst selection : Use of asymmetric hydrogenation catalysts (e.g., BINAP-Ru) to achieve >90% enantiomeric excess (ee) .

- Purification : Chiral HPLC or recrystallization with diastereomeric salts to isolate the (R)-enantiomer .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of methoxy, hydroxyl, and aminoethyl groups. For example, the aromatic protons at δ 6.8–7.2 ppm and methoxy singlet at δ 3.8 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 212.1284) and fragmentation patterns .

- Chiral Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection quantifies enantiomeric purity .

- Infrared Spectroscopy (IR) : Peaks at 3300 cm⁻¹ (N-H/O-H stretch) and 1250 cm⁻¹ (C-O of methoxy group) validate functional groups .

Advanced Research Questions

Q. How can researchers investigate the compound's interaction with biological targets such as enzymes or receptors, and what experimental models are appropriate for validating these interactions?

- Methodological Answer :

- Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-labeled dopamine) to assess affinity for adrenergic or dopaminergic receptors. For example, structural analogs like 4-O-methyldopamine show competitive binding at dopamine receptors (IC₅₀ ~10 µM) .

- Enzyme Inhibition Studies : Kinetic assays (e.g., fluorogenic substrates) to evaluate inhibition of monoamine oxidase (MAO) or tyrosine hydroxylase. Pre-incubation with cofactors (e.g., NADPH) may be required for redox-sensitive enzymes .

- Cell-Based Models : Immortalized cell lines (e.g., SH-SY5Y neurons) treated with the compound to measure cAMP production or Ca²⁺ flux via fluorescence imaging .

Q. What strategies are recommended for resolving contradictions in biological activity data arising from stereochemical variations or impurities in this compound samples?

- Methodological Answer :

- Stereochemical Analysis : Compare (R)- and (S)-enantiomers using chiral HPLC and circular dichroism (CD) spectroscopy. For example, the (R)-enantiomer may exhibit 10-fold higher receptor affinity due to spatial compatibility with binding pockets .

- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., deaminated or oxidized derivatives). A common impurity, 5-(2-hydroxyethyl)-2-methoxyphenol, can be quantified using a validated HPLC method (LOD: 0.1% w/w) .

- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to distinguish stereospecific effects from non-specific toxicity .

Q. What methodologies are critical for evaluating the compound's stability under physiological conditions, and how can degradation pathways be characterized?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via LC-MS to identify products (e.g., quinone formation under oxidation) .

- pH-Dependent Stability : Use phosphate-buffered solutions (pH 2–9) to simulate gastrointestinal or systemic environments. Half-life (t₁/₂) calculations via first-order kinetics reveal susceptibility to hydrolysis at pH >8 .

- Metabolite Identification : Incubate with liver microsomes (human or rodent) and analyze metabolites using UPLC-QTOF-MS. Common Phase I metabolites include N-acetylated or O-demethylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.